

## SDH-IN-7: Core Data Summary

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**Compound Focus:** Sdh-IN-7

Cat. No.: S12848213

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The table below summarizes the key physicochemical and biological data available for **SDH-IN-7** from the search results [1].

| Property Category     | Details  |
|-----------------------|--|
| Molecular Formula     | $C_{18}H_{15}Cl_3F_3N_3O$  |
| Molecular Weight      | 452.69 g/mol   |
| CAS Number            | Information not available in search results  |
| Biological Activity   | Potent Succinate Dehydrogenase (SDH) inhibitor; $IC_{50}$ of 26 nM against porcine SDH.  |
| Appearance            | Solid at room temperature  |
| Storage Conditions    | Powder: $-20^{\circ}C$ for 3 years or $4^{\circ}C$ for 2 years. In solvent: $-80^{\circ}C$ for 6 months or $-20^{\circ}C$ for 1 month. |
| Solubility (In Vitro) | Likely soluble in DMSO; may also be soluble in $H_2O$ , Ethanol, or DMF.   |

## Experimental Use & Handling

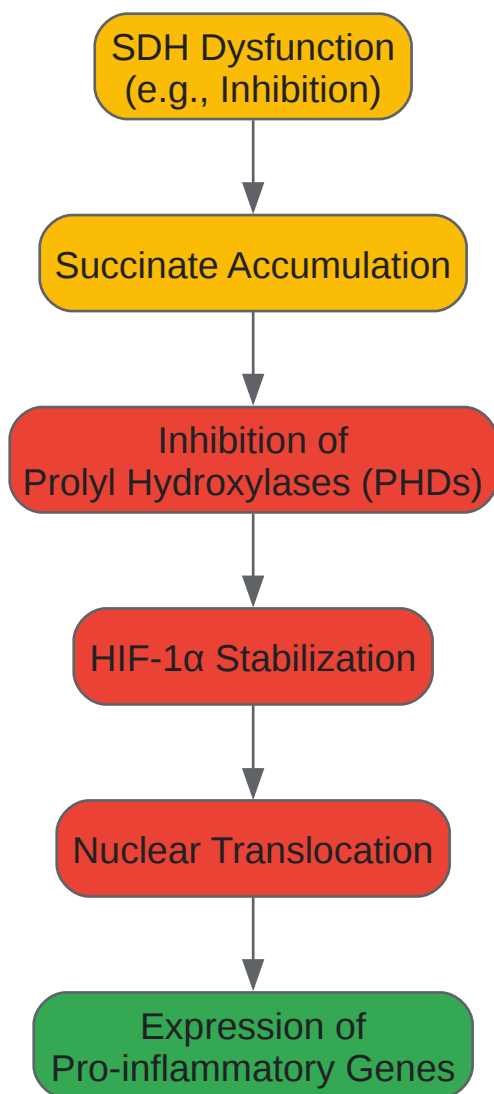
The source provides detailed formulations for administering **SDH-IN-7** in a research setting, which is critical for experimental reproducibility [1].

- **Preparing Stock Solutions:** The product sheet provides a preparation guide. For example, to make a 1 mM stock solution, dissolve 1 mg of **SDH-IN-7** in 2.2090 mL of solvent [1].
- **Common In Vivo Formulations:** Several standard formulations are suggested for animal studies [1]:
  - **Injection Formulation 1:** DMSO : Tween 80 : Saline = 10 : 5 : 85
  - **Injection Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  - **Oral Formulation 1:** Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) in ddH<sub>2</sub>O.
- **Important Note:** The source strongly recommends consulting the primary literature for the specific experimental context to determine the most appropriate formulation, as solubility and efficacy can vary [1].

## The Role of Succinate Dehydrogenase (SDH)

While the search results do not contain specific studies on **SDH-IN-7**'s mechanism, they provide extensive background on its target, SDH (Complex II), which is crucial for understanding the compound's potential applications.

- **Dual Metabolic Function:** SDH is a key enzyme that uniquely participates in both the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and the mitochondrial electron transport chain (ETC), where it transfers electrons to ubiquinone [2] [3].
- **SDH as a Signaling Hub:** Beyond metabolism, SDH activity influences cell signaling. Dysregulation and subsequent accumulation of succinate can stabilize the hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ) by inhibiting prolyl hydroxylases (PHDs). This enhances pro-inflammatory gene expression, creating a state of "pseudohypoxia" [2]. The diagram below outlines this signaling pathway.



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*SDH inhibition leads to succinate accumulation, which stabilizes HIF-1α and drives inflammation.*

- **Therapeutic Target:** Due to its role in inflammation and cell fate, SDH is a promising therapeutic target for inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers [2] [3] [4].

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## References

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To cite this document: Smolecule. [SDH-IN-7: Core Data Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12848213#sdh-in-7-research-overview>]

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